Propyl 4-bromo-3-hydroxybutanoate

Description

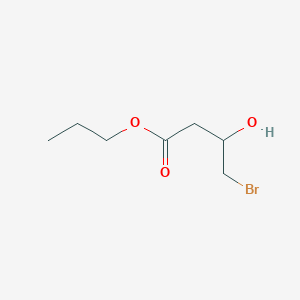

Propyl 4-bromo-3-hydroxybutanoate is a brominated ester derivative characterized by a propyl ester group, a hydroxyl group at the C3 position, and a bromine substituent at the C4 position of the butanoate backbone. Its structural features—such as the electron-withdrawing bromine atom and the polar hydroxyl group—influence its reactivity, solubility, and stability, making it a versatile building block in asymmetric catalysis and polymer chemistry.

Properties

CAS No. |

828276-58-0 |

|---|---|

Molecular Formula |

C7H13BrO3 |

Molecular Weight |

225.08 g/mol |

IUPAC Name |

propyl 4-bromo-3-hydroxybutanoate |

InChI |

InChI=1S/C7H13BrO3/c1-2-3-11-7(10)4-6(9)5-8/h6,9H,2-5H2,1H3 |

InChI Key |

CAWAXRYLKWINSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC(CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: Propyl 4-bromo-3-hydroxybutanoate can be synthesized through the esterification of 4-bromo-3-hydroxybutanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Biocatalytic Production: Another method involves the biocatalytic reduction of 4-bromo-3-oxobutanoate using specific enzymes such as β-keto ester reductase and alcohol dehydrogenase.

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes using genetically engineered microorganisms like Escherichia coli transformants. These processes are optimized for high yield and optical purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Propyl 4-bromo-3-hydroxybutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form propyl 4-bromo-3-hydroxybutanol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

Oxidation: Formation of 4-bromo-3-oxobutanoic acid.

Reduction: Formation of propyl 4-bromo-3-hydroxybutanol.

Substitution: Formation of propyl 4-amino-3-hydroxybutanoate or propyl 4-thio-3-hydroxybutanoate.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology:

- Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine:

- Investigated for its potential use in the development of statin drugs, which are used to lower cholesterol levels .

Industry:

Mechanism of Action

The mechanism of action of propyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound is reduced by enzymes such as β-keto ester reductase and alcohol dehydrogenase. These enzymes facilitate the conversion of the compound into its corresponding hydroxy ester with high enantioselectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Propyl 4-bromo-3-hydroxybutanoate with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Propyl 4-Hydroxybenzoate (Propyl Paraben)

- Structural Differences: Unlike this compound, Propyl 4-hydroxybenzoate features an aromatic ring with a hydroxyl group and a propyl ester substituent. The absence of bromine and the aromatic system reduce its electrophilicity but enhance its stability as a preservative .

- Applications: Propyl paraben is widely used as an antimicrobial agent in cosmetics and pharmaceuticals, whereas this compound is primarily a synthetic intermediate.

- Reactivity: The bromine atom in this compound enables nucleophilic substitution reactions, a feature absent in Propyl 4-hydroxybenzoate .

Isoeugenol and Propyl Guaiacol

- Functional Groups: Isoeugenol (allylbenzene derivative) and Propyl guaiacol (methoxy-substituted phenol with a propyl chain) lack ester and bromine functionalities. Their reactivity is dominated by phenolic -OH and allyl groups, contrasting with the ester hydrolysis and bromine-mediated pathways of this compound .

- Purity and Synthesis: NMR studies on these compounds reveal purity challenges (e.g., 71.5% for isoeugenol due to monomeric impurities), highlighting the need for advanced purification techniques when synthesizing this compound .

Pyridalyl (Halogenated Ether)

- Structural Complexity: Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether) shares halogen substituents but differs in backbone structure. Its molecular weight (491.12 g/mol) exceeds that of this compound (~239.07 g/mol), impacting bioavailability and synthetic scalability .

- Physicochemical Properties: Pyridalyl’s log P (octanol-water partition coefficient) is higher due to multiple halogen atoms, suggesting that this compound may exhibit better aqueous solubility .

Thiirane-Functional Spherosilics

- Polymer Applications: Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane, a spherosilic-based polymer, shares a propyl chain but incorporates thiirane (episulfide) rings for crosslinking. This compound’s bromine could similarly serve as a leaving group in polymer functionalization, though its thermal stability may be lower .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | log P (Predicted) | Primary Applications |

|---|---|---|---|---|

| This compound | 239.07 | Ester, -OH, -Br | ~1.2 | Synthetic intermediate |

| Propyl 4-hydroxybenzoate | 180.20 | Aromatic ester, -OH | ~2.8 | Preservative, antimicrobial |

| Pyridalyl | 491.12 | Halogenated ether, -CF₃ | ~4.5 | Insecticide |

| Isoeugenol | 164.20 | Allylbenzene, -OCH₃ | ~2.3 | Flavoring agent |

Table 2: Reactivity Comparison

| Compound | Key Reactivity | Synthetic Challenges |

|---|---|---|

| This compound | Nucleophilic substitution (Br), ester hydrolysis, hydroxyl oxidation | Steric hindrance at C3, bromine stability |

| Propyl guaiacol | Electrophilic aromatic substitution, demethylation | Phenolic -OH sensitivity to oxidation |

| Thiirane spherosilics | Ring-opening polymerization (thiirane), siloxane crosslinking | Moisture sensitivity during synthesis |

Research Findings and Gaps

- Synthetic Efficiency: this compound’s synthesis likely requires bromination of 3-hydroxybutanoate precursors, analogous to methods for halogenated scaffolds in and . However, competing side reactions (e.g., over-bromination) must be controlled .

- Biological Relevance : Brominated esters are understudied compared to chlorinated analogs like Pyridalyl, suggesting opportunities in antimicrobial or anticancer research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.